2-(1-(Tert-butoxymethyl)cyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid is an organic compound with the molecular formula C11H19NO4 It is characterized by the presence of a cyclopropyl ring, a tert-butoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid typically involves the protection of amines using tert-butyloxycarbonyl (Boc) groups. The Boc group is introduced by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions The cyclopropyl ring can be formed through cyclopropanation reactions, which involve the addition of carbenes to alkenes
Industrial Production Methods
Industrial production of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid may involve large-scale cyclopropanation and carboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted acetic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring and tert-butoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{1-[(tert-butoxy)carbonyl]amino}methylcyclopropyl}acetic acid
- **2-{1-[(tert-butoxy)carbonyl]methylcyclopropyl}acetic acid
Uniqueness
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxymethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2,3)13-7-10(4-5-10)6-8(11)12/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
KRMRJBBNXFYLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.